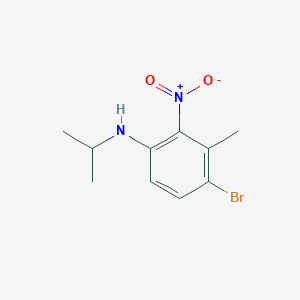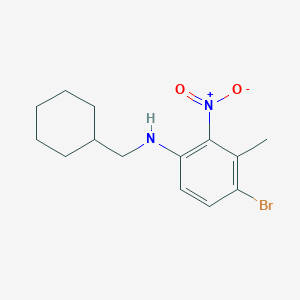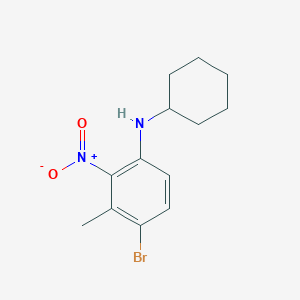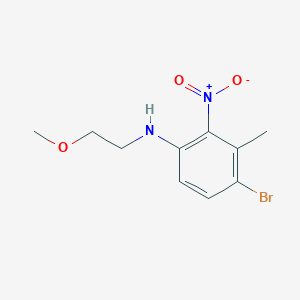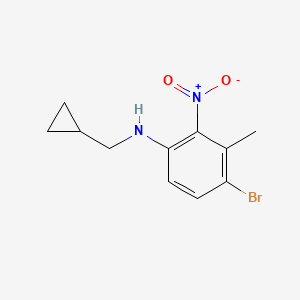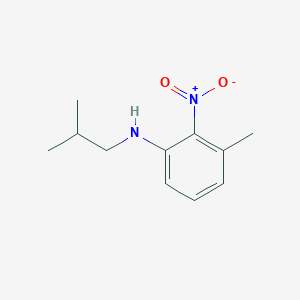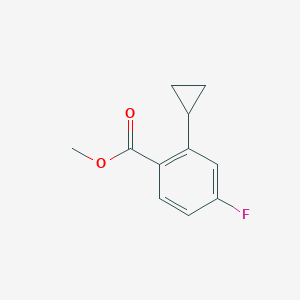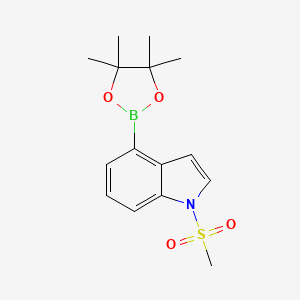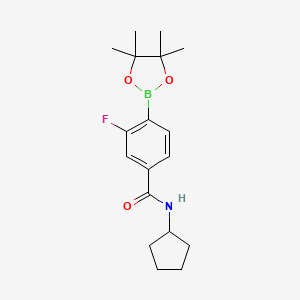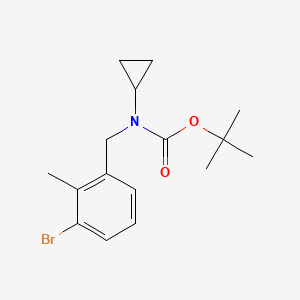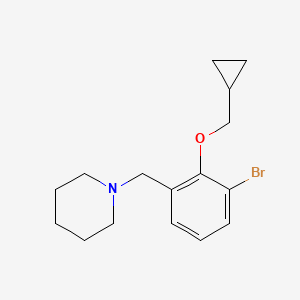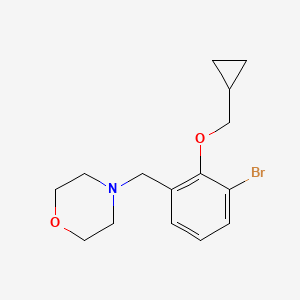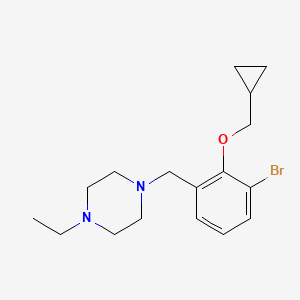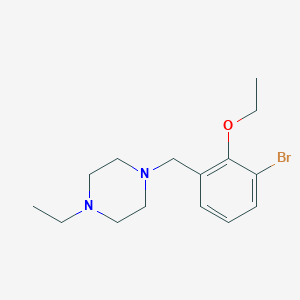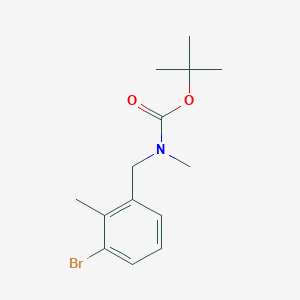
tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, bromine atom, and methylbenzyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate typically involves the reaction of 3-bromo-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using silica column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
化学反応の分析
Types of Reactions
tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl group under mild conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine would yield a substituted amine derivative.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology and Medicine
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the synthesis of complex organic molecules used in drug development .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical processes .
作用機序
The mechanism of action of tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This deprotection process is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromine and methylbenzyl groups.
Methyl carbamate: Lacks the tert-butyl and bromine groups, making it less bulky and less stable.
Phenyl carbamate: Contains a phenyl group instead of a methylbenzyl group, affecting its reactivity and stability.
Uniqueness
tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is unique due to its combination of a tert-butyl group, bromine atom, and methylbenzyl group. This combination provides a balance of stability and reactivity, making it a versatile compound in organic synthesis .
特性
IUPAC Name |
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-11(7-6-8-12(10)15)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTNEVQXWAFJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
